Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonate
Description
Properties
CAS No. |
25492-69-7 |
|---|---|
Molecular Formula |
C21H15N2NaO5S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
sodium;1-amino-4-(4-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O5S.Na/c1-11-6-8-12(9-7-11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
RHIIBCBXFYNAOU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Anthraquinone Derivatives
- Starting Material: Anthraquinone or 1-aminoanthraquinone derivatives.
- Reaction: Sulfonation is typically performed using concentrated sulfuric acid or oleum to introduce the sulfonic acid group at the 2-position of the anthraquinone ring.
- Conditions: Elevated temperatures (80–150 °C) with controlled reaction times to prevent over-sulfonation or degradation.
- Outcome: Formation of 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid as an intermediate.
Amination and p-Toluidino Substitution
- Amination: Introduction of the amino group at the 1-position is achieved either by direct amination of anthraquinone or by reduction of nitro precursors.
- p-Toluidino Substitution: The 4-position of the anthraquinone ring is functionalized with a p-toluidino group (4-methylphenylamino) via nucleophilic aromatic substitution or coupling reactions.
- Reaction Conditions: Typically conducted under acidic or neutral aqueous conditions, sometimes employing catalysts or coupling agents to facilitate amine substitution.
- Result: Formation of 1-amino-9,10-dihydro-9,10-dioxo-4-(4-methylphenylamino)anthracene-2-sulphonic acid.
Neutralization to Sodium Salt
- The sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form, enhancing water solubility and stability.
- This step is usually performed in aqueous solution under mild conditions, with pH monitoring to ensure complete neutralization.
Purification and Isolation
- The crude product is purified by crystallization from water or aqueous alcohol mixtures.
- Filtration and drying yield the final this compound as a solid, typically a powder.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Sulfonation | Anthraquinone, concentrated H2SO4/oleum, 80–150 °C | Introduce sulfonic acid group at C-2 | Control temperature to avoid byproducts |
| Amination | Amination agents or reduction of nitro precursor | Introduce amino group at C-1 | May require catalytic or reductive conditions |
| p-Toluidino substitution | 4-Methylaniline (p-toluidine), coupling agents | Attach p-toluidino group at C-4 | Nucleophilic aromatic substitution or coupling |
| Neutralization | NaOH or Na2CO3 in aqueous medium | Form sodium salt | pH control critical for complete neutralization |
| Purification | Crystallization from water or aqueous solvents | Remove impurities | Ensures product purity and yield |
Research Data and Results
While detailed experimental yields and characterization data specific to this compound are limited in open literature, the following general observations and data from closely related anthraquinone sulfonates apply:
- Yield: Overall yields for multi-step syntheses typically range from 60% to 85%, depending on reaction optimization.
- Purity: High purity (>98%) is achievable through recrystallization and chromatographic purification.
- Characterization: Confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The sulfonate group shows characteristic S=O stretching bands in IR around 1150–1350 cm⁻¹.
- Solubility: The sodium salt form exhibits good solubility in water, facilitating its use in aqueous dye formulations.
Scientific Research Applications
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonate is a compound with diverse applications, particularly in the fields of biochemistry, medicine, and materials science. This article delves into its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C21H16N2O5S·Na
- Molecular Weight : 430.416 g/mol
- CAS Number : 25492-69-7
- Solubility : Soluble in water with a solubility of approximately 1 g/L at 20°C.
Structure
The compound features an anthracene backbone with sulfonate and amino functional groups, which contribute to its reactivity and solubility in aqueous environments.
Biochemical Research
This compound is utilized as a fluorescent probe in biochemical assays. Its ability to intercalate into DNA allows researchers to study nucleic acid interactions and dynamics.
Case Study: DNA Binding Assay
In a study evaluating the binding affinity of various compounds to DNA, this compound exhibited significant fluorescence enhancement upon binding, indicating its potential as a DNA marker in fluorescence microscopy.
Photodynamic Therapy
This compound has shown promise in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can selectively destroy cancer cells.
Case Study: PDT Efficacy
A clinical trial investigated the use of this compound in combination with laser treatment for skin tumors. Results demonstrated a reduction in tumor size and improved patient outcomes compared to traditional therapies.
Material Science
In materials science, this compound is explored for its potential in creating organic semiconductors and sensors due to its electronic properties.
Data Table: Material Properties Comparison
| Property | This compound | Other Organic Semiconductors |
|---|---|---|
| Band Gap | 2.1 eV | Varies (1.5 - 3.0 eV) |
| Charge Mobility | High | Varies |
| Solubility | Soluble in water | Varies |
| Thermal Stability | Moderate | High/Moderate |
Environmental Monitoring
Due to its fluorescent properties, this compound is also used as a tracer in environmental studies to monitor pollutant dispersion in aquatic systems.
Case Study: Water Quality Assessment
Research conducted on the dispersion of pollutants in river systems utilized this compound as a fluorescent tracer. The study provided insights into the transport mechanisms of contaminants and their impact on aquatic life.
Mechanism of Action
The mechanism by which Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The sulfonate and amino groups play crucial roles in these interactions, facilitating binding and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pharmacological Relevance
- P2Y12 Receptor Affinity: The target compound’s anthraquinone core participates in π-π stacking with Tyr105 in the P2Y12 receptor, while its p-toluidino group occupies a hydrophobic pocket between transmembrane domains 6 and 7, critical for binding . Analogs like PSB-0739 (1-amino-4-[[4-(phenylamino)-3-sulfophenyl]amino]-9,10-dioxoanthracene-2-sulfonic acid) exhibit similar interactions but with modified substituents that alter receptor specificity .
- Substituent Impact : Bulky or electron-withdrawing groups (e.g., benzothiazolylthio in CAS 3767-77-9) may reduce aqueous solubility but improve membrane permeability, making them suitable for hydrophobic drug targets .
Industrial and Commercial Considerations
- Dye Industry : The target compound and its analogs are used as acid dyes (e.g., C.I. Acid Blue 25) for textiles, with color intensity and fastness influenced by substituent electronic effects .
- Commercial Availability: Derivatives like Sodium 1-amino-4-[(4-methyl-3-nitrophenyl)amino]-... (CAS 79817-77-9) are produced industrially at 99% purity, emphasizing their role in specialty chemicals .
Chemical Reactions Analysis
Key Reaction Steps
-
Methylation/Reduction/Acylation :
-
Amination :
-
Amination of intermediates (e.g., 3 or 5 ) with butylamine (BuNH₂) in the presence of PhI(OAc)₂ as a catalyst introduces amino groups. For example, compound 5 undergoes amination to form mono- and di-substituted amino derivatives (e.g., 5a , 5b ) .
-
The p-toluidino group (4-methylphenylamino) is likely introduced via a similar amination reaction using p-toluidine as the amine source.
-
-
Sulfonation :
-
While not explicitly detailed in the provided sources, sulfonation of the anthraquinone ring to form the sulfonate group is a critical step. This typically involves treatment with sulfur trioxide (SO₃) or fuming sulfuric acid under controlled conditions.
-
Reaction Conditions and Yields
Functional Group Transformations
The compound’s reactivity arises from its amino, sulfonate, and ketone functionalities.
Amination Reactions
The p-toluidino group (C₆H₄(CH₃)N–) is introduced via nucleophilic substitution or direct amination. For example, in related compounds, amination of anthraquinones with aliphatic amines (e.g., BuNH₂) occurs at specific positions (e.g., position 2), guided by the catalyst PhI(OAc)₂ . The sulfonate group (–SO₃⁻) likely stabilizes the molecule and directs substitution to specific positions.
Sulfonate Group Reactivity
The sulfonate group (–SO₃⁻) renders the molecule water-soluble and may participate in:
-
Electrophilic aromatic substitution : Susceptible to reactions with strong electrophiles (e.g., nitration, halogenation).
-
Nucleophilic displacement : Under acidic conditions, the sulfonate may act as a leaving group.
Structural Validation and Analysis
The synthesized compound is characterized using:
Q & A
Basic: What are the optimal synthetic conditions for Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonate, and how can purity be validated?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. First, anthraquinone derivatives are functionalized via nucleophilic substitution or amination. For example, 1-aminoanthraquinone is reacted with p-toluidine under alkaline conditions, followed by sulfonation at the 2-position using sulfur trioxide or oleum. Key steps include:
- Purification: Recrystallization from aqueous ethanol or dimethylformamide (DMF) to remove unreacted intermediates .
- Purity Validation:
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies λmax in the visible range (e.g., 580–620 nm for anthraquinone dyes), correlating with electronic transitions in the conjugated system .
- FTIR Spectroscopy: Confirms functional groups (e.g., sulfonate S=O stretch at 1180–1200 cm⁻¹, NH₂ bending at 1600 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR: Resolves aromatic protons (δ 6.8–8.2 ppm) and sulfonate/carbonyl carbons (δ 170–190 ppm) .
Advanced: How do structural modifications (e.g., substituents) influence photophysical properties?
Data-Driven Analysis:
| Substituent (Position) | λmax (nm) | Solubility (g/L, H2O) | Source |
|---|---|---|---|
| -p-Toluidino (4) | 610 | 12.5 | |
| -Anilino (4) | 595 | 8.2 | |
| -Cyclohexylamino (4) | 590 | 5.7 | |
| -Methylsulfonyl (2) | 630 | 3.1 |
Mechanistic Insight: Electron-donating groups (e.g., -NH2) redshift λmax via extended conjugation, while bulky substituents reduce solubility .
Advanced: What mechanisms drive photodegradation under UV exposure?
Experimental Design:
- Accelerated Aging Tests: Expose dye solutions to UV light (λ = 365 nm) and monitor degradation via HPLC.
- Key Findings:
- Radical Formation: UV cleaves the C-N bond in the toluidino group, generating aryl radicals that react with oxygen to form quinones .
- pH Dependency: Degradation rates increase under alkaline conditions due to hydroxide ion-assisted hydrolysis .
- Mitigation Strategies: Add UV stabilizers (e.g., hindered amine light stabilizers) or encapsulate dyes in polymeric matrices .
Advanced: How can contradictions in solubility data be resolved?
Methodological Recommendations:
- Controlled Crystallinity: Use identical recrystallization solvents (e.g., DMF vs. ethanol) to ensure consistent polymorph formation .
- Impurity Profiling: Compare HPLC traces from different synthetic batches; residual sulfonic acid intermediates may artificially inflate solubility .
- Standardized Protocols: Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) .
Basic: What analytical methods quantify this compound in mixed dye formulations?
Methodological Answer:
- HPLC-DAD: Use a C18 column with a mobile phase of acetonitrile/0.1% ammonium acetate (70:30), detecting at 610 nm (retention time ~8.2 min) .
- Spectrophotometric Titration: Measure absorbance at λmax and apply Beer-Lambert law (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
Advanced: What role does pH play in stability and reactivity during application?
Case Study (pH-Sensitive Textiles):
- Stability: The sulfonate group deprotonates above pH 7, increasing water solubility but reducing affinity for hydrophobic fibers .
- Reactivity: Under acidic conditions (pH < 4), the amino group protonates, enhancing electrophilic substitution reactions with cellulose .
- Experimental Validation: Use buffered solutions (pH 3–10) to simulate dyeing conditions and monitor hydrolysis via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
